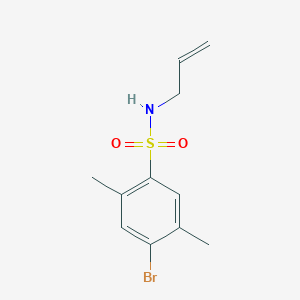![molecular formula C18H19N3O3 B5117733 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPAP, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAP belongs to the class of pyrazol-5-ols and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects by modulating various signaling pathways in the body. For example, 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are markers of oxidative stress. 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain. Additionally, 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various cellular and molecular processes. However, one of the limitations of using 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the potential use of 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another area of interest is the development of new synthetic methods for 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential interactions with other signaling pathways in the body.
Synthesis Methods
The synthesis of 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylacetophenone. The resulting compound is then reacted with 3-pyridinecarboxaldehyde to form 3-(2-methylphenyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazole. Finally, the addition of 2-methylphenoxyacetic acid to the reaction mixture leads to the formation of 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-3-4-8-16(13)24-12-17(22)21-18(23,10-14(2)20-21)15-7-5-9-19-11-15/h3-9,11,23H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUDORMOBZRZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)
![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)

![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)